REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11]2)[CH:5]=[C:4](Cl)[N:3]=1.C1CCCCC=1>[OH-].[Pd+2].[OH-].C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][C:10]2([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11]2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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1.46 g
|
Type
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reactant
|
Smiles
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NC1=NC(=CC(=N1)NCC1(CCC1)CO)Cl
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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C1=CCCCC1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was refluxed for 2 hours
|
Duration
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2 h
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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DISTILLATION
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Details
|
the solvent in the filtrate was distilled away under reduced pressure
|
Type
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CUSTOM
|
Details
|
to give white amorphous crystals (1.34 g, quantitative)
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=CC(=N1)NCC1(CCC1)CO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |